molecular formula C7H6BrN3O2S B6248074 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine CAS No. 2758005-56-8

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6248074
CAS No.: 2758005-56-8
M. Wt: 276.1
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Description

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a methanesulfonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclocondensation of appropriate precursors, such as pyrazole derivatives and pyrimidine derivatives, under acidic or basic conditions.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or alkyl boronic acids.

    Reduction and Oxidation: The methanesulfonyl group can be reduced or oxidized under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

    Reduction/Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

    Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

    Coupling Products: Diarylated pyrazolo[1,5-a]pyrimidines.

    Reduction/Oxidation Products: Corresponding reduced or oxidized derivatives of the compound.

Scientific Research Applications

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanesulfonyl groups play crucial roles in binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine
  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications where these functional groups are advantageous.

Properties

CAS No.

2758005-56-8

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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